2-(3-(Benzylamino)oxetan-3-yl)acetic acid
Overview
Description
2-(3-(Benzylamino)oxetan-3-yl)acetic acid is a chemical compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and a benzylamino group attached to the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzylamino)oxetan-3-yl)acetic acid typically involves the formation of the oxetane ring followed by the introduction of the benzylamino group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the cyclization of epoxides or by using [2+2] cycloaddition reactions . The benzylamino group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that optimize yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzylamino)oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the benzylamino group or the oxetane ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the oxetane ring or the benzylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce a variety of functionalized oxetane derivatives .
Scientific Research Applications
2-(3-(Benzylamino)oxetan-3-yl)acetic acid has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 2-(3-(Benzylamino)oxetan-3-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can participate in ring-opening reactions, which may be crucial for its biological activity. The benzylamino group can interact with various biological molecules, influencing pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
3-Oxetaneacetic acid: Similar in structure but lacks the benzylamino group.
Benzylamine derivatives: Compounds with a benzylamino group but different cyclic structures.
Uniqueness
2-(3-(Benzylamino)oxetan-3-yl)acetic acid is unique due to the combination of the oxetane ring and the benzylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(benzylamino)oxetan-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(15)6-12(8-16-9-12)13-7-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEARFQZIRHLCMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC(=O)O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.